
LY-411575
Descripción general
Descripción
LY411575 es un inhibidor de la gamma-secretasa de molécula pequeña altamente potente que previene la señalización de Notch. La gamma-secretasa es un componente clave de la vía de señalización de Notch, que juega un papel crucial en las decisiones del destino celular, incluida la proliferación celular, la diferenciación y la apoptosis . Se ha demostrado que LY411575 promueve la diferenciación de células caliciformes en el intestino de ratón y la diferenciación neuronal en células madre embrionarias de ratón .
Aplicaciones Científicas De Investigación
LY411575 tiene una amplia gama de aplicaciones de investigación científica:
Neurociencia: Promueve la diferenciación neuronal de células progenitoras neuronales derivadas de células madre embrionarias de ratón.
Investigación del Cáncer: Induce la apoptosis en células de sarcoma de Kaposi primarias e inmortalizadas.
Biología de Células Madre: Promueve la diferenciación de células caliciformes en el intestino de ratón y organoides colónicos cultivados.
Biología de Células Epiteliales: Induce la diferenciación de células ciliadas a partir de células madre del oído interno in vitro y la transdiferenciación de células de sostén en células ciliadas in vivo.
Mecanismo De Acción
LY411575 ejerce sus efectos inhibiendo la gamma-secretasa, lo que evita el procesamiento y la activación de los receptores Notch . Los receptores Notch son proteínas transmembrana que juegan un papel clave en las decisiones del destino celular. Al bloquear la gamma-secretasa, LY411575 evita la escisión de los receptores Notch, inhibiendo así su activación y las vías de señalización aguas abajo .
Análisis Bioquímico
Biochemical Properties
LY-411575 is a potent inhibitor of γ-secretase, an intramembrane-cleaving aspartyl protease that cleaves type-I membrane proteins, including the amyloid precursor protein (APP) and Notch receptors . By inhibiting γ-secretase, this compound reduces the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease . Additionally, this compound blocks Notch activation, which is essential for cell fate decisions, including cell proliferation, differentiation, and apoptosis . The compound interacts with the active site of γ-secretase, preventing the cleavage of its substrates and thereby modulating various cellular processes.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In neuronal cells, this compound reduces the production of amyloid-β peptides, thereby potentially mitigating the neurotoxic effects associated with Alzheimer’s disease . In immune cells, this compound alters lymphocyte development and impairs intrathymic differentiation at the CD4-CD8-CD44+CD25+ precursor stage . In the intestine, this compound promotes goblet cell differentiation and drastically alters tissue morphology . The compound also induces apoptosis in Kaposi’s sarcoma cells and promotes neural differentiation in mouse embryonic stem cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of γ-secretase activity. γ-Secretase is a multi-subunit protease complex that includes presenilin, nicastrin, APH-1, and PEN-2 . This compound binds to the active site of presenilin, the catalytic subunit of γ-secretase, and inhibits its proteolytic activity . This inhibition prevents the cleavage of APP and Notch receptors, leading to reduced production of amyloid-β peptides and inhibition of Notch signaling . The compound’s ability to block Notch activation results in altered cell fate decisions and induction of apoptosis in certain cell types .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Chronic treatment with this compound inhibits β-amyloid peptide production and alters lymphopoiesis and intestinal cell differentiation . The compound’s stability and degradation over time have been studied, showing that it remains effective in reducing amyloid-β levels and blocking Notch activation over extended periods . Long-term effects of this compound include changes in thymic cellularity and intestinal morphology .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, doses of this compound that inhibit amyloid-β production have marked effects on lymphocyte development and intestinal morphology . Higher doses of this compound induce intestinal goblet cell hyperplasia and thymus atrophy by inhibiting Notch signaling . The compound also decreases cortical amyloid-β levels in transgenic mice with an effective dose (ED50) of approximately 0.6 mg/kg . High doses of this compound can lead to toxic or adverse effects, including altered lymphocyte development and impaired intrathymic differentiation .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with γ-secretase . The compound inhibits the cleavage of APP and Notch receptors, thereby modulating the production of amyloid-β peptides and Notch signaling . This compound also affects the metabolic flux of these pathways, leading to changes in metabolite levels and cellular responses . The inhibition of γ-secretase by this compound has been shown to reduce amyloid-β levels in the brain and plasma of treated animals.
Análisis De Reacciones Químicas
LY411575 experimenta varias reacciones químicas, principalmente relacionadas con su papel como inhibidor de la gamma-secretasa. Bloquea la activación de Notch in vitro a concentraciones de 500 micromolares . Se sabe que el compuesto induce la apoptosis en células de sarcoma de Kaposi primarias e inmortalizadas . Los principales productos formados a partir de estas reacciones suelen estar relacionados con la inhibición de la señalización de Notch y las subsiguientes respuestas celulares.
Comparación Con Compuestos Similares
LY411575 es único por su alta potencia como inhibidor de la gamma-secretasa. Los compuestos similares incluyen:
DAPT: Otro inhibidor de la gamma-secretasa, pero con diferente potencia y especificidad.
Compuesto E: Un inhibidor de la gamma-secretasa con propiedades químicas y aplicaciones distintas.
Semagacestat: Un inhibidor de la gamma-secretasa que se ha estudiado por su potencial en el tratamiento de la enfermedad de Alzheimer.
LY411575 destaca por sus aplicaciones específicas en la promoción de la diferenciación en varios tipos de células y su potente inhibición de la señalización de Notch .
Métodos De Preparación
La preparación de LY411575 implica rutas sintéticas y condiciones de reacción específicas. Un método incluye formular LY411575 como una solución de 10 miligramos por mililitro en 50 por ciento de polietilenglicol, 30 por ciento de propilenglicol y 10 por ciento de etanol, que luego se diluye en 0,4 por ciento de metilcelulosa para la dosificación . Los métodos detallados de producción industrial no están fácilmente disponibles en la literatura actual.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSSJYNJIZWPSB-CVRXJBIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)[C@H](C4=CC(=CC(=C4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439850 | |
| Record name | LY-411575 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209984-57-6 | |
| Record name | (αS)-N-[(1S)-2-[[(7S)-6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluoro-α-hydroxybenzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209984-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY 411575 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209984576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-411575 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is LY411575, and what is its primary mechanism of action?
A: LY411575 (also known as LY-411575) is a potent, small-molecule inhibitor of γ-secretase, an enzyme complex involved in the cleavage of various transmembrane proteins, including amyloid precursor protein (APP) and Notch. [, , ] LY411575 exerts its effect by directly binding to the γ-secretase complex and inhibiting its proteolytic activity. []
Q2: How does LY411575 affect the amyloidogenic pathway?
A: LY411575 effectively inhibits the final cleavage step of APP by γ-secretase, preventing the generation of amyloid-β (Aβ) peptides, specifically Aβ40 and Aβ42, which are implicated in the pathogenesis of Alzheimer's disease (AD). [, , ]
Q3: What are the downstream effects of LY411575 on Notch signaling?
A: By inhibiting γ-secretase, LY411575 prevents the release of the Notch intracellular domain (NICD), a crucial step in the activation of the Notch signaling pathway. [, , , ] This inhibition subsequently downregulates the expression of Notch target genes, such as Hes-1 and Hey-1, affecting cellular processes like cell proliferation, differentiation, and apoptosis. [, , ]
Q4: Does LY411575 affect Aβ turnover and deposition in the brain?
A: Research indicates that LY411575 can reduce the production of soluble Aβ in the brain and cerebrospinal fluid (CSF), leading to a decrease in amyloid plaque formation in mouse models of AD. [, , , ] The extent of plaque reduction appears to be inversely related to the initial amyloid load in different brain regions. []
Q5: How does LY411575 impact the processing of the hepatitis C virus (HCV) core protein?
A: Studies suggest that LY411575 can inhibit signal peptide peptidase (SPP), another enzyme targeted by LY411575 that is involved in HCV core protein maturation. [, ] This inhibition leads to the degradation of the HCV core protein and suppression of infectious viral particle production. [, ]
Q6: What is the molecular formula and weight of LY411575?
A: The molecular formula of LY411575 is C28H25F2N3O4, and its molecular weight is 505.5 g/mol. [, ]
Q7: Is there spectroscopic data available for LY411575?
A: Yes, spectroscopic data including 1H-NMR and LC-MS have been used to confirm the structure of LY411575 and its intermediates during synthesis. [, ]
Q8: Is there information available on the material compatibility of LY411575?
A8: Specific information regarding the material compatibility of LY411575 is limited in the provided research.
Q9: What is known about the stability of LY411575 under various conditions?
A: While detailed stability studies are not extensively covered, research suggests that LY411575 exhibits suitable stability for in vitro and in vivo experiments. [, , ] Further investigation is needed to determine its stability profile under diverse environmental conditions.
Q10: Does LY411575 possess any catalytic properties?
A: No, LY411575 functions as an enzyme inhibitor and does not exhibit catalytic properties. [, , ]
Q11: Have computational methods been employed in LY411575 research?
A11: Specific details regarding computational chemistry and modeling studies on LY411575 are limited in the provided research.
Q12: How do structural modifications of LY411575 affect its activity and potency?
A: Research has explored modifications of the LY411575 structure, aiming to improve its pharmacological properties. [] For instance, replacing a metabolically labile site led to the development of analog (R/S),(S)-13 with enhanced in vivo activity after oral administration. [] Another study explored modifications resulting in a carbamate analog with comparable potency and improved molecular properties. []
Q13: Are there structural features critical for the selective inhibition of γ-secretase by LY411575?
A: While specific structure-activity relationships regarding LY411575's selectivity are not extensively detailed, research suggests that modifications targeting metabolically labile positions can enhance its in vivo efficacy without compromising its inhibitory activity on γ-secretase. []
Q14: What formulation strategies have been explored to improve LY411575's bioavailability?
A: Research highlights that structural modifications, such as replacing a metabolically labile position, have led to LY411575 analogs with improved oral bioavailability. [] This suggests that strategic chemical modifications are a viable approach to enhancing its pharmacokinetic profile.
Q15: Is there information available regarding LY411575's compliance with SHE regulations?
A15: The provided research focuses on the scientific and pharmacological aspects of LY411575, and information concerning its compliance with SHE regulations is not discussed.
Q16: What is the pharmacokinetic profile of LY411575?
A: Studies in mice indicate that LY411575 can effectively reduce Aβ levels in the brain, CSF, and plasma, with distinct time courses of reduction and recovery observed in each compartment. [, , ] These findings suggest different dynamics of Aβ turnover in these tissues.
Q17: What in vitro models have been used to study LY411575's activity?
A: LY411575's inhibitory effects have been investigated in various in vitro models, including cell lines overexpressing human APP, primary neuronal cultures, and taste organoids. [, , ] These models have been instrumental in elucidating its impact on Aβ production, Notch signaling, and cellular responses.
Q18: Which animal models have been employed to investigate the effects of LY411575?
A: Numerous studies have employed mouse models, including transgenic models of AD (e.g., Tg2576) and HCV core transgenic mice, to evaluate the in vivo efficacy of LY411575. [, , , , ] These models have provided insights into its effects on Aβ deposition, HCV core protein expression, and associated pathological features.
Q19: Has LY411575 been evaluated in clinical trials?
A19: While LY411575 has shown promise in preclinical studies, it has not progressed to clinical trials for the treatment of AD or other conditions.
Q20: Are there known resistance mechanisms to LY411575?
A: Research suggests that certain aggressive mutations in presenilin-1 (PS1), a component of the γ-secretase complex, can confer insensitivity to LY411575 and other Aβ42-lowering NSAIDs. [] This finding highlights the potential influence of genetic background on drug response.
Q21: What is the safety profile of LY411575?
A: While LY411575 has demonstrated efficacy in preclinical models, potential toxicity concerns, particularly with long-term use, have been raised. [, ] Further research is necessary to comprehensively assess its safety profile.
Q22: Have specific drug delivery strategies been explored for LY411575?
A22: Information regarding targeted drug delivery approaches for LY411575 is limited in the provided research.
Q23: What analytical methods have been used to quantify LY411575 and its effects?
A: Various analytical techniques, including immunoassays (ELISA), Western blotting, immunohistochemistry, and gene expression analysis (RT-qPCR), have been employed to measure LY411575's effects on Aβ levels, target protein expression, and cellular responses. [, , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


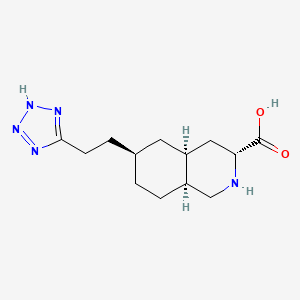

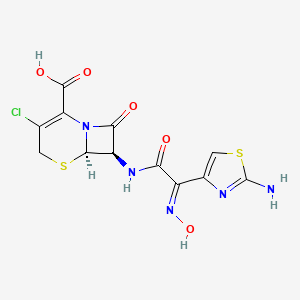
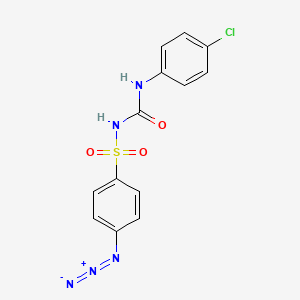
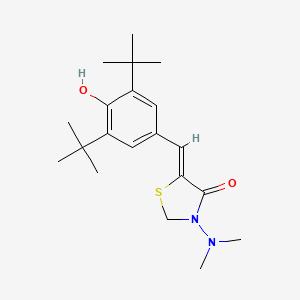

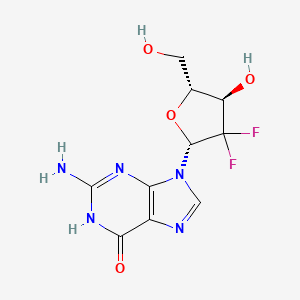
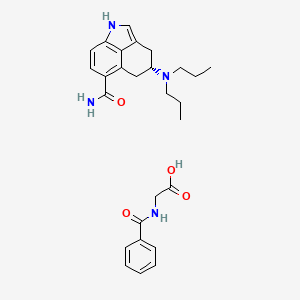

![2,6-Di-tert-butyl-4-[(ethylamino)methyl]phenol](/img/structure/B1675625.png)



![2-(5-chloro-2-(3-(4-methylpiperazin-1-yl)propylamino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide trihydrochloride](/img/structure/B1675631.png)
